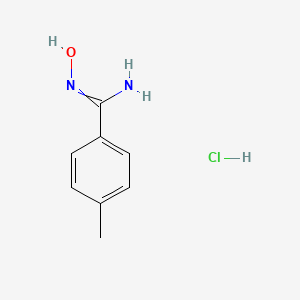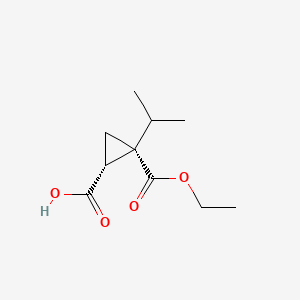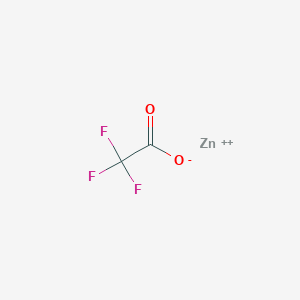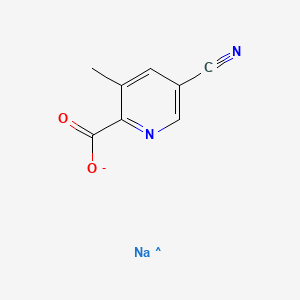
Sodium;5-cyano-3-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-cyano-3-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C8H7N2NaO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-cyano-3-methylpyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine-2-carboxylic acid and sodium cyanide.
Reaction: The carboxylic acid group is converted into a cyano group through a nucleophilic substitution reaction with sodium cyanide.
Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt of 5-cyano-3-methylpyridine-2-carboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize the reaction rate and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-cyano-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or other oxidized derivatives.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces various substituted pyridine derivatives.
Scientific Research Applications
Sodium;5-cyano-3-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of Sodium;5-cyano-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Sodium;5-cyano-3-methylpyridine-2-carboxylate can be compared with other similar compounds, such as:
5-Cyano-3-methylpyridine-2-carboxylic acid: Similar structure but lacks the sodium salt form.
3-Methylpyridine-2-carboxylic acid: Lacks the cyano group, resulting in different chemical properties.
5-Cyano-2-fluoropyridine: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H5N2NaO2- |
|---|---|
Molecular Weight |
184.13 g/mol |
InChI |
InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/p-1 |
InChI Key |
MFFWHMUDOXVYQT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)[O-])C#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)

![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)

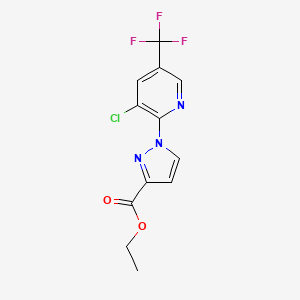
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
